Product packaging for Isoporoidine(Cat. No.:CAS No. 537-28-0)

Isoporoidine

Cat. No.: B3037682
CAS No.: 537-28-0
M. Wt: 211.3 g/mol
InChI Key: UUNPOIBDFMMWPX-GGWWSXTCSA-N
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Description

Isoporoidine (CAS 537-28-0) is a natural alkaloid isolated from the plant Duboisia myoporoides . It was identified as a constituent within a complex mixture of tropane alkaloids found in the aerial parts, particularly the old leaves, of the plant . As a specialized metabolite, this compound is of significant value in phytochemical research and for investigations into the biosynthetic pathways of tropane alkaloids in solanaceous plants. Researchers can utilize this compound as a standard for the identification and quantification of alkaloidal profiles in plant extracts. The compound has a molecular formula of C12H21NO2 and a molecular weight of 211.30 g/mol . It is supplied as a solid powder and should be stored desiccated at -20°C to maintain stability. For laboratory handling, it is soluble in various organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21NO2 B3037682 Isoporoidine CAS No. 537-28-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 2-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-3-8(2)12(14)15-11-6-9-4-5-10(7-11)13-9/h8-11,13H,3-7H2,1-2H3/t8?,9-,10+,11?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNPOIBDFMMWPX-GGWWSXTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC2CCC(C1)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C(=O)OC1C[C@H]2CC[C@@H](C1)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Properties and Occurrence of Isoporoidine

Phytochemical Surveys of this compound-Containing Plant Genera

The genus Duboisia, native to Australia, is a significant source of tropane alkaloids. doctorlib.orgsquarespace.com this compound was first identified during examinations of the Australian plant Duboisia myoporoides. ed.ac.uk In these studies, this compound was found as part of a difficult-to-separate mixture of bases, collectively termed "Base Z," which consisted of approximately ten parts poroidine to one part this compound. ed.ac.uk "Base Z" itself was isolated in very small quantities, representing about 0.003% of the plant material. ed.ac.uk Further research confirmed that this compound (d-α-methylbutyrylnortropëine) and poroidine (isovalerylnortropëine) are isomers. ed.ac.ukscribd.com

Subsequent phytochemical investigations of D. myoporoides have consistently listed this compound among a suite of minor alkaloids present in the plant, particularly in the old leaves. extrasynthese.comdoctorlib.orgchemfaces.com Similar findings have been reported for Duboisia leichhardtii, where this compound is also found alongside its isomer poroidine. scribd.comrsc.org The presence of these compounds is a characteristic feature of the alkaloidal profile of these species.

Table 1: Selected Alkaloids Identified in Duboisia Species Alongside this compound

AlkaloidPlant SpeciesReference
PoroidineD. myoporoides, D. leichhardtii extrasynthese.comdoctorlib.orged.ac.uk
Hyoscine (Scopolamine)D. myoporoides, D. leichhardtii doctorlib.orged.ac.ukrsc.org
HyoscyamineD. leichhardtii extrasynthese.comrsc.org
TigloidineD. myoporoides extrasynthese.comdoctorlib.orged.ac.uk
ValeroidineD. myoporoides extrasynthese.comdoctorlib.orged.ac.uk
ButropineD. myoporoides doctorlib.orgchemfaces.com
ValtropineD. myoporoides extrasynthese.comdoctorlib.org
NorhyoscyamineD. leichhardtii extrasynthese.comrsc.org

The genus Erythroxylum, comprising approximately 230-259 species, is renowned for producing tropane alkaloids, most notably cocaine from E. coca and E. novogranatense. researchgate.netwikipedia.org Phytochemical reviews and studies of the genus have confirmed the presence of a wide array of tropane alkaloids across various species. This compound is among the 186 tropane alkaloids that have been identified within the Erythroxylum genus, contributing to its complex chemical profile. researchgate.net Its presence has been noted in phytochemical lists detailing the constituents of the genus. researchgate.net

Table 2: Selected Tropane Alkaloids Reported in the Genus Erythroxylum

AlkaloidReference
This compound researchgate.netresearchgate.net
Poroidine researchgate.netresearchgate.net
Valeroidine researchgate.net
Tropacocaine researchgate.netup.ac.za
Methylecgonidine researchgate.net
Tropine researchgate.net
3α-Benzoyloxynortropane researchgate.net

Current scientific literature primarily documents the occurrence of this compound in species of Duboisia and Erythroxylum. researchgate.netresearchgate.netnaturalproducts.net While tropane alkaloids are found in other genera within the Solanaceae and other plant families, specific identification of this compound in genera outside of Duboisia and Erythroxylum is not extensively reported in the available research.

Chemotaxonomic Significance of Isoporoidine Distribution

Chemotaxonomy is the field of study that utilizes the chemical constituents of plants to understand their systematic relationships. docsity.com The distribution of alkaloids is a popular area of research for its chemotaxonomic potential. extrasynthese.comdocsity.com The presence of specific classes of compounds, such as tropane (B1204802) alkaloids, is a defining characteristic of certain plant families, including the Solanaceae and Erythroxylaceae. extrasynthese.comup.ac.zadocsity.com

The occurrence of minor alkaloids like Isoporoidine provides more detailed chemical fingerprints for distinguishing between or relating species and genera. ethernet.edu.et The consistent co-occurrence of this compound with its isomer, poroidine, in Duboisia myoporoides and Duboisia leichhardtii serves as a distinct chemotaxonomic marker for these species. ed.ac.ukscribd.comrsc.org Similarly, the presence of this compound as part of the broader tropane alkaloid profile in the genus Erythroxylum contributes to the chemical data used for its taxonomic characterization. researchgate.net The study of these specific chemical markers helps to clarify plant relationships and can reveal patterns of evolution within these plant groups. up.ac.zaethernet.edu.et

Environmental and Genetic Factors Influencing Isoporoidine Accumulation in Plants

Advanced Extraction Techniques for Natural Products

The initial step in isolating this compound involves its extraction from plant material, typically the leaves and stems of Duboisia species. biocrick.comchemfaces.com While conventional methods have been historically employed, several advanced extraction techniques offer significant advantages in terms of efficiency, selectivity, and environmental impact for the extraction of alkaloids in general. researchgate.netaktpublication.com

Supercritical Fluid Extraction (SFE) is a modern technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. researchgate.net By operating above its critical temperature and pressure, CO2 exhibits properties of both a liquid and a gas, allowing it to diffuse through solid materials effectively and dissolve target compounds. The solvent power of supercritical CO2 can be fine-tuned by adjusting temperature and pressure, enabling selective extraction. acs.org For alkaloid extraction, modifiers such as methanol (B129727) or ethanol (B145695) are often added to the CO2 to increase the polarity of the fluid and enhance the extraction efficiency of these basic compounds. extrasynthese.com Key advantages of SFE include the use of a non-toxic, non-flammable, and inexpensive solvent (CO2), and the ease of solvent removal from the extract, which simply involves depressurization. acs.org

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), employs conventional solvents at elevated temperatures (50-200°C) and pressures (100-150 bar). aktpublication.com These conditions maintain the solvent in its liquid state above its normal boiling point, which decreases its viscosity and surface tension while increasing its solvation power and the mass transfer rate. This results in significantly shorter extraction times and reduced solvent consumption compared to traditional methods at atmospheric pressure. aktpublication.com The high pressure facilitates the penetration of the solvent into the plant matrix, ensuring a more exhaustive extraction. For alkaloids, polar solvents like ethanol or methanol, often with the addition of water, are typically used. aktpublication.com

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvents and the plant sample, accelerating the extraction process. acs.orgnih.gov The direct and rapid heating of the moisture within the plant cells creates internal pressure, leading to the rupture of cell walls and the enhanced release of intracellular contents, including alkaloids, into the surrounding solvent. acs.org This technique is noted for its high extraction efficiency, reduced extraction time (often just minutes), and lower solvent usage compared to conventional methods. aktpublication.comacs.org The choice of solvent is crucial in MAE, as it must be able to absorb and transmit microwave energy effectively.

Table 1: Comparison of Advanced Extraction Techniques for Alkaloids

Feature Supercritical Fluid Extraction (SFE) Pressurized Liquid Extraction (PLE/ASE) Microwave-Assisted Extraction (MAE)
Principle Extraction with a fluid above its critical temperature and pressure. researchgate.net Extraction with liquid solvents at elevated temperature and pressure. aktpublication.com Use of microwave energy to heat solvent and sample matrix. acs.org
Typical Solvents Supercritical CO2, often with polar co-solvents (e.g., methanol). extrasynthese.com Water, ethanol, methanol, ethyl acetate. aktpublication.com Polar solvents (e.g., ethanol, methanol, water). acs.org
Advantages Low toxicity, minimal residue, tunable selectivity. acs.org Fast, efficient, reduced solvent volume. aktpublication.com Very fast, high efficiency, reduced energy and solvent use. aktpublication.comacs.org
Limitations High initial equipment cost, may require polar modifiers for alkaloids. researchgate.net High pressure operation requires specialized equipment. Requires microwave-transparent vessel; potential for thermal degradation.

Historically, the isolation of this compound and its co-occurring alkaloids has been achieved through conventional liquid-solvent extraction, often employing an acid-base extraction strategy. extrasynthese.com One documented method involves an ether extract of the old leaves of D. myoporoides to obtain a crude alkaloid mixture containing this compound. biocrick.comchemfaces.com

A general process for alkaloid extraction involves first moistening the powdered plant material and treating it with an alkali like lime (calcium hydroxide). This displaces the alkaloids from their salt forms into free bases, which are more soluble in nonpolar organic solvents. extrasynthese.com The material is then extracted with a solvent such as ether, chloroform, or toluene. extrasynthese.comgoogle.com Subsequently, the organic extract containing the alkaloid free bases is shaken with a dilute aqueous acid solution. This converts the alkaloids into their salt forms, which are soluble in the aqueous phase, while many non-alkaloidal impurities remain in the organic solvent. Finally, the aqueous solution is made alkaline again, and the alkaloid free bases are re-extracted with an organic solvent to yield a crude alkaloid mixture. extrasynthese.comgoogle.com

Chromatographic Separation Strategies

The crude extract obtained from Duboisia species is a complex mixture containing this compound alongside numerous other tropane (B1204802) alkaloids like poroidine, valtropine (B3037589), scopolamine, and hyoscyamine. biocrick.compublish.csiro.au Therefore, chromatographic techniques are essential to separate and purify this compound from these closely related compounds. scirp.orgnih.gov

Liquid-solid chromatography is the cornerstone for the purification of alkaloids. scirp.org The separation is based on the differential partitioning of the components of a mixture between a stationary solid phase and a liquid mobile phase.

Vacuum Liquid Chromatography (VLC): VLC is an efficient, inexpensive, and rapid preparative chromatographic technique that has proven effective for the separation of complex alkaloid mixtures. furb.br It uses a sintered glass Büchner funnel packed with an adsorbent (like silica (B1680970) gel) under vacuum, which increases the flow rate of the mobile phase. This method achieves better resolution in less time compared to conventional column chromatography and is considered superior to techniques like flash chromatography for separating complex diterpenoid alkaloids, a principle applicable to the similarly complex tropane alkaloid mixtures. furb.br

Flash Chromatography (FC) and Medium Pressure Liquid Chromatography (MPLC): These are air-pressure or pump-driven purification techniques that are faster than traditional gravity-fed column chromatography. They utilize finer-particle silica gel and positive pressure to push the solvent through the column, leading to higher resolution and faster separation times.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique that provides high resolution and sensitivity for separating complex mixtures. scirp.org For alkaloid separation, reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. Partition chromatography, which separates compounds based on their partitioning between a liquid stationary phase coated on a solid support and a liquid mobile phase, has been specifically applied to separate the alkaloids in Duboisia samples. publish.csiro.au In one study, this method allowed for the separation of alkaloids in the order of tigloidine, hyoscine, valeroidine, hyoscyamine, and norhyoscyamine, demonstrating its efficacy in resolving these structurally similar compounds. publish.csiro.au A mixture containing poroidine and this compound has also been successfully separated using chromatographic development with chloroform. publish.csiro.au

Table 2: Overview of Liquid-Solid Chromatographic Techniques for Alkaloid Purification

Technique Stationary Phase Mobile Phase Principle Application
VLC Silica gel, Alumina Organic Solvents (gradient elution) Adsorption chromatography accelerated by vacuum. furb.br Rapid, inexpensive preparative separation of complex mixtures. furb.br
FC / MPLC Fine-particle Silica gel Organic Solvents Adsorption chromatography accelerated by moderate pressure. Faster and higher resolution preparative separation than gravity columns.
HPLC Silica, C18-bonded silica (Reversed-Phase) Buffered aqueous solutions, Acetonitrile, Methanol High-pressure partition and adsorption chromatography. scirp.orgnih.gov High-resolution analytical and preparative separation. scirp.org

Liquid-Liquid Chromatographic Techniques (e.g., Counter-Current Chromatography, HSCCC)

Liquid-liquid chromatographic techniques, such as Counter-Current Chromatography (CCC) and its high-speed variant (HSCCC), offer significant advantages for the purification of natural products like this compound. rotachrom.comwikipedia.orgwiley.com These methods operate without a solid stationary phase, instead utilizing two immiscible liquid phases. rotachrom.comwikipedia.orgwiley.com This eliminates the risk of irreversible adsorption of the target compound to a solid support, often leading to higher recovery rates. wikipedia.orgchromatographyonline.commdpi.com The separation is based on the differential partitioning of solutes between the stationary and mobile liquid phases. rotachrom.comwikipedia.org

In the context of this compound isolation, HSCCC can be employed for the efficient separation of this alkaloid from a crude plant extract or a pre-fractionated mixture. The selection of a suitable biphasic solvent system is the most critical step for a successful separation. wiley.comaocs.org For tropane alkaloids, solvent systems composed of hexane, ethyl acetate, methanol, and water (HEMWat) are often effective. The optimal ratio is determined empirically to achieve a suitable partition coefficient (K) for this compound, ideally between 0.5 and 2.5. wiley.com

A typical HSCCC procedure would involve filling the coiled column with the selected stationary phase. The crude extract, dissolved in a small volume of the solvent system, is then injected. The mobile phase is subsequently pumped through the column at a specific flow rate while the apparatus rotates at high speeds (e.g., 800 rpm), generating a strong centrifugal force that retains the stationary phase. wikipedia.orgnih.gov The effluent is fractionated and monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.

Table 1: Hypothetical HSCCC Separation of this compound from Co-occurring Alkaloids
ParameterValue/Description
InstrumentHigh-Speed Counter-Current Chromatograph
Solvent Systemn-Hexane/Ethyl Acetate/Methanol/Water (4:8:2:4, v/v/v/v)
Mobile PhaseUpper Organic Phase
Stationary PhaseLower Aqueous Phase
Rotational Speed850 rpm
Flow Rate2.0 mL/min
Sample Load200 mg of pre-fractionated extract
CompoundElution Time (min)
Poroidine85-100
This compound105-120
Valeroidine125-140

Preparative Solid-Phase Extraction (SPE)

Preparative Solid-Phase Extraction (SPE) is a valuable technique for the initial cleanup and concentration of this compound from crude extracts. sigmaaldrich.comphenomenex.comchromatographyonline.com It is more efficient and less labor-intensive than traditional liquid-liquid extraction. sigmaaldrich.compharmtech.com The methodology involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the target analyte. sigmaaldrich.com Interfering compounds can be washed away, and the purified analyte is then eluted with a suitable solvent.

For the isolation of an alkaloid like this compound, a reversed-phase SPE cartridge (e.g., C18) is commonly employed. The process consists of four main steps: conditioning, loading, washing, and elution. pharmtech.com

Conditioning: The sorbent is first activated with an organic solvent like methanol, followed by equilibration with water or a buffer at a specific pH. This ensures the stationary phase is properly wetted and ready for interaction with the sample. chromatographyonline.compharmtech.com

Loading: The crude plant extract, typically dissolved in an aqueous solution, is passed through the cartridge. This compound and other nonpolar to moderately polar compounds are retained on the C18 sorbent.

Washing: A polar solvent (e.g., water or a low-percentage organic solvent mixture) is used to wash away highly polar impurities, such as salts and sugars, while the retained alkaloids remain bound to the sorbent.

Elution: A less polar, or more organic, solvent (e.g., methanol or acetonitrile, often acidified) is used to disrupt the hydrophobic interactions and elute the retained alkaloids, including this compound, from the cartridge.

This SPE step significantly reduces the complexity of the extract, providing an enriched fraction suitable for further high-resolution purification by techniques like HSCCC or preparative HPLC.

Table 2: Representative SPE Protocol for this compound Enrichment
StepProcedurePurpose
SorbentPolymeric Reversed-Phase (e.g., Strata-X)Retention of a broad range of polarity
Conditioning1. Methanol (5 mL) 2. Water (5 mL)Activate and equilibrate the sorbent
Sample Loading10 mL of aqueous extract (pH adjusted to ~9)Adsorb this compound and other alkaloids
Washing1. Water (5 mL) 2. 20% Methanol in water (5 mL)Remove highly polar impurities
ElutionMethanol containing 2% formic acid (5 mL)Recover the purified alkaloid fraction
ResultThe eluate is enriched with this compound, with a significant reduction of interfering matrix components.

Chiral Stationary Phase Applications in this compound Separation

Chirality is a critical aspect of many pharmacologically active molecules, as different enantiomers can exhibit distinct biological activities. nih.gov this compound possesses stereogenic centers, meaning it can exist as a mixture of enantiomers. The separation of these enantiomers, known as chiral resolution, is essential for understanding their individual properties. wikipedia.org High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most effective method for this purpose. nih.govsigmaaldrich.com

CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus enabling their separation. sigmaaldrich.comgcms.cz These phases often consist of a chiral selector, such as derivatized cyclodextrins or polysaccharide-based polymers, bonded to a silica support. nih.govgcms.cz

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of this compound and the chiral selector of the stationary phase. sigmaaldrich.com The stability of these complexes differs for each enantiomer, resulting in one being retained longer on the column than the other. The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is crucial for optimizing the resolution.

Table 3: Illustrative Chiral HPLC Method for this compound Enantiomers
ParameterValue/Description
ColumnChiralpak IG-3 (Polysaccharide-based CSP)
Mobile PhaseHexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 220 nm
CompoundRetention Time (min)
(+)-Isoporoidine12.5
(-)-Isoporoidine15.8

Purity Assessment and Homogeneity Determination

Following isolation and purification, it is imperative to assess the purity and confirm the structural identity and homogeneity of the obtained this compound. A combination of chromatographic and spectroscopic methods is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining purity. The purified sample is analyzed on a calibrated column, and purity is typically expressed as the percentage of the main peak area relative to the total peak area in the chromatogram. Analysis using different detection wavelengths and column chemistries can help to uncover any co-eluting impurities.

To confirm the structural integrity and homogeneity of the compound, several spectroscopic techniques are utilized:

Mass Spectrometry (MS): Provides the molecular weight of the compound and, through fragmentation patterns (MS/MS), offers clues about its structure, confirming the identity of the isolated molecule as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. The resulting spectra serve as a fingerprint for the compound and are compared against literature data to confirm the structure of this compound and ensure the absence of impurities. Two-dimensional NMR techniques (e.g., COSY, HMBC, HSQC) can further elucidate the complete structural assignment.

The combination of these analytical techniques provides comprehensive evidence of the purity, homogeneity, and correct structural identification of the isolated this compound. A compound is generally considered pure if it shows a single spot on TLC in multiple solvent systems, a single peak in the HPLC chromatogram, and spectroscopic data consistent with its proposed structure.

Table 4: Analytical Methods for Purity and Homogeneity Assessment of this compound
TechniquePurposeExpected Outcome for Pure this compound
HPLC-UV/DADPurity assessment, quantificationA single, sharp, symmetrical peak (>98% purity)
LC-MSMolecular weight determinationA peak corresponding to the exact mass of the [M+H]⁺ ion
¹H-NMRStructural confirmation, proton environmentA spectrum with chemical shifts and coupling constants matching the reference data for this compound
¹³C-NMRStructural confirmation, carbon skeletonA spectrum showing the correct number of carbon signals corresponding to the this compound structure

Biosynthesis of Isoporoidine

Precursor Incorporation Studies in Isoporoidine Biosynthesis

Alkaloid biosynthesis, in general, often originates from amino acids. For tropane (B1204802) alkaloids, which share structural similarities with this compound, ornithine is a well-established precursor rsc.orgextrasynthese.comdocsity.com. Studies have indicated that ornithine is stereospecifically incorporated into the tropane nucleus extrasynthese.comdocsity.com. Acetate has also been implicated as a precursor in tropane alkaloid biosynthesis extrasynthese.com.

The formation of isoprenoids, which are essential building blocks for many natural products, occurs via two primary pathways: the mevalonate (B85504) (MVA) pathway and the non-mevalonate (MEP) pathway genome.jpnih.govguidetopharmacology.org. These pathways produce the five-carbon units isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) genome.jpwikipedia.org. While this compound itself is an alkaloid, its structure may incorporate isoprenoid-derived moieties, or it may be synthesized in organisms that utilize these pathways for other cellular functions.

Ornithine is a non-proteinogenic amino acid that plays a crucial role in the urea (B33335) cycle wikipedia.orgbiocrates.com. In the context of alkaloid biosynthesis, ornithine serves as a key precursor for tropane alkaloids rsc.orgextrasynthese.comdocsity.com. Evidence suggests that ornithine is stereospecifically incorporated into the tropane ring system, with N-methylornithine also potentially contributing to the N-methyl group of the tropane skeleton extrasynthese.comdocsity.com. Putrescine, a diamine formed by the decarboxylation of ornithine, and its N-methyl derivative, have also been identified as precursors in tropane ring formation docsity.com. The role of ornithine in regulating polyamine metabolism and its involvement in pathways leading to arginine and proline further highlight its significance as a central metabolic intermediate biocrates.comnih.gov.

The mevalonate (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) or non-mevalonate pathway are responsible for generating the fundamental C5 isoprenoid units, IPP and DMAPP genome.jpnih.govguidetopharmacology.org. The MVA pathway, prevalent in eukaryotes and archaea, begins with acetyl-CoA and proceeds through mevalonic acid wikipedia.orgnih.govmetwarebio.com. The MEP pathway, found in most bacteria, plants (in plastids), and some protozoa, starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate wikipedia.orgnih.govnih.gov. While this compound is classified as an alkaloid, many plant secondary metabolites, including some alkaloids, can incorporate isoprenoid units mdpi.com. For example, furanocoumarins are synthesized through the coupling of dimethylallyl pyrophosphate (from the MVA pathway) with 7-hydroxycoumarin mdpi.com. The specific contribution of these pathways to this compound biosynthesis would depend on whether this compound itself contains isoprenoid-derived structural elements or if it is synthesized in organisms where these pathways are active for other metabolic needs.

Enzymatic Pathways Involved in this compound Formation

The specific enzymes directly involved in this compound biosynthesis have not been extensively detailed in the provided literature. However, general enzymatic steps for tropane alkaloid formation provide a framework. The biosynthesis of the tropane nucleus is understood to involve enzymes that catalyze the cyclization and methylation of ornithine derivatives extrasynthese.comdocsity.com. For instance, enzymes like ornithine decarboxylase (ODC) are critical for the initial decarboxylation of ornithine to form putrescine, a step in polyamine biosynthesis that is also linked to tropane alkaloid precursors docsity.combiocrates.com. Further enzymatic modifications, such as N-methylation and esterification, are required to form the final tropane alkaloid structures extrasynthese.comdocsity.com.

The identification and characterization of enzymes involved in alkaloid biosynthesis are crucial for understanding their production. For tropane alkaloids, enzymes such as ornithine decarboxylase (ODC), which catalyzes the formation of putrescine from ornithine, are key players docsity.combiocrates.com. Subsequent steps likely involve N-methyltransferases for methylation and various acyltransferases for esterification of the tropane ring with acids like tropic acid extrasynthese.comdocsity.com. While this compound's precise enzymatic pathway is not specified, it is reasonable to infer that similar enzymatic machinery, including decarboxylases, methyltransferases, and esterases, would be involved in its synthesis.

Detailed kinetic and mechanistic studies for enzymes specifically involved in this compound biosynthesis are not available in the provided search results. However, general principles of enzyme kinetics apply. For example, ornithine decarboxylase (ODC) is a well-studied enzyme known for its rapid catalytic rates and its regulation by feedback mechanisms biocrates.com. The mechanism of ODC involves the formation of a Schiff base intermediate with pyridoxal (B1214274) phosphate (PLP), followed by decarboxylation biocrates.com. Other enzymes in alkaloid pathways would exhibit specific substrate affinities, turnover rates, and mechanisms of action tailored to their respective reactions, such as methylation or esterification.

Genetic Regulation of this compound Biosynthetic Genes

The genetic regulation of secondary metabolite biosynthesis, including alkaloids, is complex and often involves transcriptional control mechanisms mdpi.comcwru.edu. Genes encoding biosynthetic enzymes are typically organized into operons or regulated by specific transcription factors cwru.edupressbooks.pub. In plants, environmental factors such as stress conditions (biotic and abiotic) can significantly influence the expression of genes involved in secondary metabolite production mdpi.com. Transcription factors like WRKY, MYB, and AP2/ERF are known to modulate these pathways mdpi.com.

For this compound, the genes responsible for its biosynthesis would likely be subject to transcriptional regulation. This regulation might be triggered by developmental cues, environmental signals, or feedback mechanisms involving the end products of the pathway mdpi.comcwru.edu. Understanding the promoter regions of these genes and identifying the transcription factors that bind to them would be essential for elucidating the genetic regulatory network governing this compound production.

Chemical Synthesis of Isoporoidine and Its Analogues

Total Synthesis Approaches to Isoporoidine

The total synthesis of tropane (B1204802) alkaloids like this compound necessitates the efficient construction of the core 8-azabicyclo[3.2.1]octane ring system with precise control over stereochemistry. A notable and recent advancement in this area involves a strategy centered around the rearrangement of a vinyl aziridine intermediate. nih.govacs.org

A plausible retrosynthetic analysis for this compound (1) would commence with the disconnection of the ester bond, a common and logical step for tropane ester alkaloids. This reveals tropine (B42219) (2) as the alcohol precursor and isovaleric acid (or a more reactive derivative) as the acyl donor. Tropine itself can be derived from tropinone (B130398) (3), a key intermediate in many tropane alkaloid syntheses. The bicyclic structure of tropinone can be retrosynthetically disconnected to simpler, acyclic precursors.

One powerful retrosynthetic approach for the tropane core is inspired by its biosynthesis and early laboratory syntheses, such as Robinson's classic synthesis of tropinone. researchgate.netrsc.org This involves a Mannich-type condensation. A more contemporary strategy, however, envisions the tropane core arising from a [5+2] cycloaddition or, as recently demonstrated for other tropane alkaloids, through a vinyl aziridine rearrangement. nih.govacs.org

Following the latter strategy, the 8-azabicyclo[3.2.1]octane core can be traced back to a trop-6-ene intermediate (4). This intermediate, in turn, is generated from the rearrangement of a vinyl aziridine (5), which is synthesized from a substituted cycloheptadiene (6). This retrosynthetic pathway offers the advantage of late-stage functionalization, allowing for the introduction of various substituents on the tropane scaffold. nih.gov

Table 1: Key Intermediates in the Retrosynthetic Analysis of this compound

Compound Name Structure Role in Synthesis
This compound C12H21NO2 Target Molecule
Tropine C8H15NO Key alcohol precursor
Tropinone C8H13NO Central bicyclic ketone intermediate
Trop-6-ene derivative C8H13N Precursor to the saturated tropane core
Vinyl aziridine derivative C15H16N2O2 Key intermediate for ring formation

A key strategic bond formation in the synthesis of the tropane core via the vinyl aziridine rearrangement is the construction of the 8-azabicyclo[3.2.1]octane skeleton from an acyclic or monocyclic precursor. This is achieved through a sigmatropic rearrangement of a vinyl aziridine. nih.govacs.org

The synthesis commences with a substituted cycloheptadiene, which undergoes aziridination to form a diastereomeric mixture of vinyl aziridines. This reaction can be carried out under metal-free conditions using N-aminophthalimide as the nitrene source, providing the desired aziridines in excellent yield. acs.org The subsequent vinyl aziridine rearrangement is typically promoted by a Lewis acid at elevated temperatures to yield the trop-6-ene core. acs.org

Once the trop-6-ene intermediate is formed, the synthesis proceeds with the reduction of the double bond and the installation of the N-methyl group. A one-pot reaction involving phthalimide deprotection, hydrazine cleavage, olefin reduction, and mono-N-methylation can be employed for this transformation, leading to the tropane skeleton in high yield. nih.govacs.org The final step in the synthesis of this compound would be the esterification of the C3 hydroxyl group of tropine with isovaleric acid or a suitable derivative.

Control of stereochemistry is paramount in the synthesis of tropane alkaloids, as the biological activity is often dependent on the specific stereoisomer. This compound has a 3α-ester group. The vinyl aziridine rearrangement approach allows for the synthesis of both C3-endo and C3-exo isomers, as the initial aziridination of the cycloheptadiene often produces a separable mixture of diastereomers. acs.org This lack of diastereoselectivity at an early stage is strategically advantageous, as it provides access to both stereochemical series.

The reduction of tropinone to tropine (3α-hydroxy) or pseudotropine (3β-hydroxy) is a critical stereoselective step. This reduction can be achieved with high stereoselectivity using various reducing agents. Tropinone reductases (TRs) are enzymes that catalyze this reduction with high stereospecificity in nature, with TRI producing tropine and TRII forming pseudotropine. nih.gov In the laboratory, chemical reducing agents can be chosen to favor one isomer over the other.

Furthermore, enantioselective deprotonation of tropinone using chiral lithium amides can produce enantiomerically enriched lithium enolates. These can then be used in subsequent reactions to synthesize optically pure tropane alkaloids. researchgate.netmdma.chcollectionscanada.gc.ca This methodology provides a powerful tool for the asymmetric synthesis of specific enantiomers of tropane alkaloids.

Semisynthesis of this compound Derivatives

Semisynthesis offers a more direct route to this compound and its derivatives by utilizing naturally abundant tropane alkaloids as starting materials. Tropine, which can be obtained from the hydrolysis of other tropane alkaloids like atropine (B194438) or hyoscyamine, is an ideal precursor for the semisynthesis of this compound. uomustansiriyah.edu.iq

The key transformation in the semisynthesis of this compound is the esterification of the 3α-hydroxyl group of tropine. This can be achieved by reacting tropine with isovaleric acid, isovaleryl chloride, or isovaleric anhydride under appropriate conditions. Standard esterification protocols, such as the use of coupling agents like dicyclohexylcarbodiimide (DCC) or the Steglich esterification, can be employed. nih.gov

This semisynthetic approach is highly efficient and allows for the preparation of a wide range of this compound analogues by simply varying the carboxylic acid used in the esterification step. This flexibility is crucial for structure-activity relationship (SAR) studies.

Development of Novel Synthetic Methodologies for Tropane Alkaloids

The development of novel synthetic methodologies for tropane alkaloids is an active area of research, driven by the significant biological activities of this class of compounds. A key goal is to develop more efficient, stereoselective, and versatile routes that allow for late-stage functionalization.

The aforementioned vinyl aziridine rearrangement is a prime example of a novel methodology that provides rapid access to the tropane core and enables diversification at multiple positions (N8, C3, C6, and C7). nih.govacs.org Other innovative approaches include the use of cycloaddition reactions and transition-metal-catalyzed processes to construct the bicyclic skeleton.

Recent research has also focused on biomimetic syntheses that draw inspiration from the biosynthetic pathways of tropane alkaloids in plants. rsc.org These approaches often involve cascade reactions that can rapidly assemble the complex tropane structure from simple precursors. The elucidation of the enzymatic steps in the biosynthesis of tropane alkaloids continues to inspire the development of new synthetic strategies. nih.govmdpi.comnih.gov

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

Table 2: Comparative Analysis of Synthetic Routes to Tropane Alkaloids

Synthetic Route Key Features Advantages Disadvantages
Robinson's Biomimetic Synthesis One-pot Mannich-type reaction. bris.ac.uk Convergent, classic, and elegant. Can have moderate yields and may not be suitable for all substituted tropinones.
Vinyl Aziridine Rearrangement Construction of the tropane core via rearrangement. nih.govacs.org High efficiency (5-7 steps), allows for late-stage diversification at multiple positions. Requires synthesis of the cycloheptadiene precursor.
Enantioselective Deprotonation Desymmetrization of tropinone with chiral bases. researchgate.netmdma.chcollectionscanada.gc.ca Provides access to enantiomerically pure tropane alkaloids. Requires stoichiometric use of chiral reagents.

| Semisynthesis from Tropine | Esterification of naturally derived tropine. | Very efficient for C3 ester analogues, few steps. | Dependent on the availability of the starting natural product. |

Semisynthetic routes are unbeatable in terms of step economy for simple esters like this compound, provided the tropine starting material is readily available. The esterification step itself is typically high-yielding.

Ultimately, the choice of synthetic route will depend on the specific goals of the synthesis, such as the need for enantiopurity, the desire for structural diversity, and the scale of the synthesis.

Pharmacological Investigations of Isoporoidine

In Vitro Pharmacological Mechanisms of Isoporoidine

In vitro studies are fundamental for understanding how a compound interacts with biological systems at a molecular level. These investigations typically explore receptor binding, enzyme modulation, cellular pathway effects, and functional cellular responses.

Receptor Binding and Ligand-Target Interactions

Receptor binding studies aim to determine if a compound can bind to specific biological receptors and whether it acts as an agonist (activating the receptor) or an antagonist (blocking the receptor). Ligand-target interactions, more broadly, examine how small molecules like this compound interact with various biological macromolecules.

While tropane (B1204802) alkaloids, in general, are known to interact with various targets, including neurotransmitter transporters and receptors, specific data detailing this compound's receptor binding profile or its interactions with particular ligand targets are not available in the reviewed literature. Such studies would typically involve radioligand binding assays or competition binding assays to quantify affinity and efficacy.

Table 7.1.1: Representative Receptor Binding and Ligand-Target Interaction Study Parameters (Illustrative)

Target ClassSpecific Target (Example)Interaction Type (Hypothetical)Binding Affinity (Hypothetical Ki/Kd)Effect (Hypothetical)Notes
Neurotransmitter TransporterDopamine Transporter (DAT)Competitive Inhibition10-50 µMInhibitorBased on general tropane alkaloid activity.
Neurotransmitter TransporterNorepinephrine Transporter (NET)Competitive Inhibition50-100 µMWeak InhibitorBased on general tropane alkaloid activity.
Cholinergic ReceptorMuscarinic Acetylcholine (B1216132) ReceptorAntagonism>100 µMAntagonistGeneral tropane alkaloid property; specific data for this compound unavailable.
This compound [Specific Target] [Interaction Type] [Binding Affinity] [Effect] Specific data for this compound not found in provided literature.

Enzyme Modulation Studies

Enzyme modulation studies investigate how compounds affect the activity of enzymes, either by inhibiting or activating them. Enzymes play critical roles in numerous biochemical pathways, and their modulation can have significant physiological consequences.

Table 7.1.2: Representative Enzyme Modulation Study Parameters (Illustrative)

Enzyme ClassSpecific Enzyme (Example)Modulation Type (Hypothetical)IC50/EC50 (Hypothetical)Notes
HydrolaseAcetylcholinesteraseInhibition50-200 µMGeneral tropane alkaloid activity; specific data for this compound unavailable.
OxidoreductaseMonoamine Oxidase (MAO)Inhibition>100 µMGeneral tropane alkaloid activity; specific data for this compound unavailable.
This compound [Specific Enzyme] [Modulation Type] [IC50/EC50] Specific data for this compound not found in provided literature.

Cell-Based Functional Assays

Cell-based functional assays are crucial for assessing the biological activity of a compound in a cellular context. These assays can measure various cellular functions, including cell viability, proliferation, cytotoxicity, gene expression, and signaling pathway activation. Examples include reporter gene assays and high-throughput screening assays.

Specific results from cell-based functional assays performed with this compound are not detailed in the provided sources. Such assays are vital for determining a compound's direct impact on cellular behavior and its potential therapeutic or toxicological effects.

Table 7.1.4: Representative Cell-Based Functional Assay Parameters (Illustrative)

Assay Type (Example)Readout (Example)Observed Effect (Hypothetical)Notes
Cell Viability AssayATP LuminescenceNo significant changeAssesses compound's impact on cell health.
Cytotoxicity AssayLDH ReleaseNo significant releaseAssesses compound's direct killing effect on cells.
Reporter Gene AssayLuciferase Activity[Specific pathway activation]Measures activation of a specific signaling pathway.
This compound [Readout] [Observed Effect] Specific data for this compound not found in provided literature.

Preclinical Efficacy Studies in Non-Human Models

Preclinical efficacy studies are conducted in non-human models, typically animal models, to evaluate a compound's therapeutic potential and its effects in a living organism before human trials. These studies assess whether the compound can produce the desired therapeutic outcome in a relevant disease model.

Development and Validation of In Vivo Animal Models

Specific preclinical efficacy studies detailing this compound's performance in any validated animal models are not provided in the literature reviewed. Such studies would typically involve administering the compound to animals with a specific condition and measuring relevant efficacy endpoints.

Table 7.2.1: Representative In Vivo Animal Model Parameters (Illustrative)

Animal Model (Example)Disease Model (Example)Efficacy Endpoint (Example)Notes
Mouse (e.g., C57BL/6)Neuropathic PainAnalgesic effect (e.g., hot plate test)General model for pain research.
Rat (e.g., Sprague-Dawley)Inflammation ModelAnti-inflammatory markersModel for studying inflammatory responses.
This compound [Disease Model] [Efficacy Endpoint] Specific data for this compound not found in provided literature.

Compound List:

this compound

Tropane alkaloids

Hyoscyamine

Scopolamine

Norhyoscyamine

Nicotine

Tropacocaine

Choline

Norepinephrine

Acetylcholine

Based on the comprehensive search conducted, there is a significant lack of specific scientific literature detailing the pharmacological investigations of the compound "this compound." The provided search results yielded very limited information directly pertaining to this compound, with its mention appearing only once in a general list of tropane alkaloids and their broad pharmacological applications nih.gov.

Crucially, the searches did not uncover specific data or research findings that address:

Mechanism-Based Efficacy Confirmation in Animal Systems:Information regarding the specific mechanisms by which this compound might exert its effects in animal systems, such as receptor interactions or biochemical pathways, was not found.

Without specific research findings directly related to this compound's efficacy in disease models, comparative studies, or its mechanism of action in animal systems, it is not possible to generate the detailed, scientifically accurate article required by the prompt, adhering strictly to the provided outline and content inclusions.

Medicinal Chemistry and Structure Activity Relationship Studies of Isoporoidine and Derivatives

Rational Design and Synthesis of Isoporoidine Analogues

The rational design and synthesis of analogues of natural products like this compound are central to medicinal chemistry efforts aimed at optimizing therapeutic properties. This process typically involves systematic modifications of the parent molecule's scaffold and functional groups to explore how these changes impact biological activity openaccessjournals.comsciforum.netmonash.edu.

Modification of the Tropane (B1204802) Skeleton

The tropane skeleton itself serves as a fundamental scaffold for a wide array of alkaloids, including this compound researchgate.net. Medicinal chemistry approaches often target modifications to this bicyclic structure to generate novel compounds with altered pharmacological profiles. Research has explored various strategies for altering the tropane skeleton, including modifications at the bridge nitrogen (N-8), the C-2 position, and particularly the C-3 position, which often bears an esterifying hydroxyl group researchgate.netmdpi.com.

Synthetic strategies for tropane derivatives encompass methods based on ionic reactions, cycloadditions, and transition metal-mediated processes nih.gov. More recently, radical-based approaches have been developed to provide flexible access to tropane-related heterocycles, enabling the direct preparation of N-arylated derivatives and modifications at the C-3 position of the tropane skeleton nih.gov. The biosynthesis of tropane alkaloids also involves key enzymatic steps, such as the reduction of tropinone (B130398) to tropine (B42219) (3α-tropanol) or pseudotropine (3β-tropanol) by tropinone reductases, which dictates the precursor for further functionalization nih.gov.

Variations in Esterifying Acid Moieties

A common feature of many tropane alkaloids, including this compound, is the esterification of the hydroxyl group, typically located at the C-3 position of the tropane ring mdpi.com. This compound has been identified as an ester where fragmentation analysis of its molecular ion ([C13H17NO3]+) indicated the esterifying acid to be a butyric acid derivative (C4H8O3) rsc.org.

N-Oxidation Products of this compound and Analogues

Nitrogen-containing compounds, particularly alkaloids, are often susceptible to N-oxidation, a metabolic or synthetic transformation that can alter their chemical properties and biological activities nih.govnih.gov. N-oxides are characterized by a polar N+-O- bond and can be found in various natural products, exhibiting a range of bioactivities, including antimicrobial and cytotoxic effects nih.gov. While specific N-oxidation products of this compound are not extensively detailed in the provided literature, the general principle of N-oxidation is a recognized strategy in medicinal chemistry for modifying drug candidates. Such modifications can influence a compound's solubility, metabolic stability, and interaction with biological targets nih.gov.

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule correlate with its biological effects openaccessjournals.comwikipedia.orggardp.org. By systematically altering chemical structures and observing the resulting changes in activity, researchers can identify critical functional groups and spatial arrangements responsible for a compound's efficacy and selectivity.

Correlation of Structural Features with Biological Activities

The tropane alkaloid scaffold offers multiple sites for structural modification, and SAR studies aim to elucidate the impact of these changes on biological activity researchgate.netresearchgate.netscribd.com. For instance, aliphatic esters of tropane, such as this compound, have demonstrated specific pharmacological effects. Investigations into compounds like this compound, valeroidine, poroidine, and valtropine (B3037589) revealed a depressant effect on the diphasic electric response of the Bufo marinus L. Sartorius muscle. This effect was characterized by a gradual fall in action potential leading to abolition, accompanied by an increase in conduction time. In contrast, other tropane alkaloids like atropine (B194438), hyoscine, and tigloidine exhibited a delayed recovery effect on the same muscle response scribd.com.

These findings highlight that variations in the esterifying acid moiety, as seen in the difference between this compound (likely a butyric acid derivative) and atropine (tropic acid), can lead to distinct biological outcomes rsc.orgscribd.com. Furthermore, the tropane derivatives themselves have been noted for their potential antibacterial qualities, suggesting that the core tropane structure, in conjunction with its substituents, plays a crucial role in mediating various biological activities researchgate.net. SAR studies on tropane alkaloids have historically focused on understanding the influence of the tropane nucleus and the nature of the ester substituent at the C-3 position rsc.orgscribd.comscribd.com.

Computational Approaches in Medicinal Chemistry

Computational methods play a crucial role in modern drug discovery by providing insights into molecular interactions, predicting biological activity, and guiding the design and optimization of novel therapeutic agents. These approaches can significantly accelerate the drug development process and reduce experimental costs.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (a small molecule) when bound to a biological target (such as a protein or enzyme) to form a stable complex europeanreview.org. It involves predicting the binding mode and estimating the binding affinity, thereby identifying potential drug candidates. Molecular dynamics (MD) simulations, on the other hand, provide a time-dependent view of molecular behavior, simulating the physical movements of atoms and molecules over time based on classical mechanics mdpi.comebsco.comnih.govyoutube.com. MD simulations can reveal conformational changes, flexibility, and the dynamic nature of molecular interactions, offering a more comprehensive understanding of how a compound interacts with its target.

Application to this compound: If this compound or its synthetic derivatives were to be investigated for specific therapeutic targets, molecular docking would be employed to predict how these molecules bind to the active sites of target proteins. This would involve simulating the interaction between this compound derivatives and a target receptor or enzyme, identifying key residues involved in binding, and estimating the strength of these interactions. Molecular dynamics simulations could then be used to assess the stability of these docked complexes, explore the flexibility of the this compound molecule and its target, and understand the dynamic pathways of binding or unbinding. Such studies could help elucidate the mechanism of action and guide the design of more potent and selective this compound analogs.

Table 1: Illustrative Molecular Docking & Dynamics Simulation Parameters for this compound Derivatives

Derivative IDTarget Protein (Hypothetical)Binding Affinity (kcal/mol)Key Binding InteractionsRMSD (Å) (Post-Simulation)
ISO-D-001Receptor X-8.5H-bond (Ser123), Hydrophobic (Leu45)1.2
ISO-D-002Receptor X-7.9H-bond (Ser123), π-π stacking (Phe98)1.5
ISO-D-003Enzyme Y-9.2H-bond (Asp88), Salt bridge (Arg110)1.1
ISO-D-004Enzyme Y-6.8Hydrophobic (Val75), Weak H-bond (Gln150)2.1

Note: This table presents hypothetical data to illustrate the types of parameters obtained from molecular docking and dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.govunacademy.comscienceforecastoa.comnih.govmdpi.comresearchgate.net. This involves identifying molecular descriptors (physicochemical properties, structural features) that correlate with observed biological effects. QSAR models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the selection of molecules for synthesis and experimental testing. Structure-Activity Relationship (SAR) studies, in general, are fundamental to medicinal chemistry for optimizing lead compounds by systematically modifying their structures to enhance potency, selectivity, and other desirable pharmacological properties openaccessjournals.comparazapharma.com. Tropane alkaloids, for instance, have been subject to SAR studies to understand how structural modifications influence their activity rsc.orgepdf.pub.

Application to this compound: To develop QSAR models for this compound derivatives, a series of analogs would be synthesized, each with systematic variations in its chemical structure. The biological activity of each derivative would then be measured against a specific target. These data, along with calculated molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), would be used to build statistical models. A well-developed QSAR model could predict the biological activity of novel this compound derivatives, helping medicinal chemists prioritize synthesis efforts towards compounds most likely to exhibit desired therapeutic effects.

Table 2: Hypothetical Structure-Activity Relationship (SAR) for this compound Derivatives

Derivative IDStructural Modification (e.g., R1 at position X)Biological Activity (Hypothetical IC50, µM)Notes
ISO-SAR-01-H (Parent this compound)50.0Baseline activity
ISO-SAR-02-CH335.0Increased potency
ISO-SAR-03-OCH345.0Slightly increased potency
ISO-SAR-04-OH60.0Decreased potency
ISO-SAR-05-Cl25.0Significant potency increase
ISO-SAR-06-F30.0Potency increase, similar to -Cl

Note: This table presents hypothetical SAR data to illustrate how structural modifications can influence biological activity.

High-Throughput Screening of this compound Libraries

High-throughput screening (HTS) is a drug discovery process that involves the rapid testing of large numbers of chemical compounds (often in libraries of thousands to millions) against a specific biological target to identify "hits"—compounds that exhibit a desired activity thermofisher.comstanford.eduaxcelead-us.comnih.govnih.gov. The success of HTS relies heavily on the quality and diversity of the compound libraries screened. These libraries can be diverse collections of drug-like molecules or focused libraries designed for specific targets or chemical scaffolds.

Application to this compound: A library of this compound derivatives could be synthesized, potentially incorporating variations in core structure or peripheral substituents. This library would then be subjected to HTS against a relevant biological target (e.g., an enzyme implicated in a disease pathway, a receptor known to be modulated by tropane alkaloids). The screening process would rapidly assess each compound for its ability to modulate the target's activity. Compounds showing significant modulation would be flagged as "hits" and prioritized for further investigation, including confirmation assays, SAR studies, and optimization into lead compounds. This approach allows for the rapid exploration of the chemical space around the this compound scaffold to identify novel bioactive agents.

Advanced Research Methodologies and Future Directions

Omics Technologies in Isoporoidine Research

The "omics" revolution has provided an unprecedented toolkit for the holistic investigation of biological systems at the molecular level. biorxiv.orgresearchgate.net For a complex alkaloid like this compound, these technologies are pivotal in unraveling its biosynthesis and regulation within the producer organism.

Genomics and Transcriptomics of Producer Organisms

Genomic and transcriptomic analyses are foundational to understanding the genetic blueprint for this compound production. oup.com By sequencing the genome of the this compound-producing organism, researchers can identify putative biosynthetic gene clusters—groups of genes that are physically co-located in the genome and are co-expressed to carry out a specific metabolic pathway. rsc.org Comparative genomics, by contrasting the genomes of producing and non-producing organisms, can further narrow down the candidate genes involved in this compound biosynthesis.

Transcriptomics, the study of the complete set of RNA transcripts, offers a dynamic view of gene expression under different conditions. nih.gov Techniques like RNA-sequencing (RNA-seq) can reveal which genes are upregulated during this compound production, providing strong clues to their function. frontiersin.org For instance, treating the producer organism with elicitors that boost this compound yield and then performing differential gene expression analysis can pinpoint the key enzymatic and regulatory genes in the pathway. frontiersin.orgnih.gov

Table 1: Hypothetical Genes in the this compound Biosynthetic Pathway Identified through Genomics and Transcriptomics

Gene IDPutative FunctionHomologyExpression Profile
Iso-P1Geraniol 10-hydroxylase (CYP450)Catharanthus roseus G10HUpregulated with elicitor treatment
Iso-P2Secologanin synthase (CYP450)Catharanthus roseus SLSCo-expressed with Iso-P1
Iso-P3Strictosidine synthaseRauvolfia serpentina STRHigh expression in producer tissues
Iso-P4O-methyltransferaseCoptis japonica OMTUpregulated in high-yield strains
Iso-TR1WRKY transcription factorDendrobium officinale DoWRKY13Regulates expression of Iso-P1/P2

Proteomics and Metabolomics for Pathway Elucidation

While genomics and transcriptomics identify the genetic potential for this compound biosynthesis, proteomics and metabolomics provide direct evidence of the functional machinery and the chemical intermediates involved. frontiersin.orgnih.gov Proteomics, the large-scale study of proteins, can identify the enzymes actively present during this compound production. frontiersin.org Techniques such as mass spectrometry-based proteomics can quantify changes in protein abundance, confirming the roles of enzymes predicted by transcriptomic data. nih.gov

Metabolomics, the comprehensive analysis of all small-molecule metabolites, is crucial for mapping the step-by-step chemical conversions in the this compound pathway. rsc.org By employing techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can identify and quantify the precursors and intermediates, providing a chemical snapshot of the biosynthetic process. nih.govbiorxiv.org This approach is vital for identifying pathway bottlenecks and understanding the metabolic flux towards this compound.

Biotechnological Applications for this compound Production

The natural abundance of this compound may be too low for commercial-scale applications, necessitating the development of biotechnological production platforms. nih.gov These approaches offer a sustainable and scalable alternative to chemical synthesis or extraction from the native organism. nih.govresearchgate.net

Plant cell and tissue cultures represent one promising avenue, where cells from the this compound-producing organism are grown in controlled bioreactors. fao.orgopenagrar.de Optimization of culture conditions, feeding of precursors, and the use of elicitors can significantly enhance the yield of this compound. mdpi.com

Metabolic engineering in microbial hosts, such as Saccharomyces cerevisiae (yeast), offers another powerful strategy. researchgate.netnih.gov The identified biosynthetic genes for this compound can be introduced into yeast, transforming it into a cellular factory for the compound's production. nih.gov This approach allows for precise control over the pathway and the potential to create novel this compound derivatives through synthetic biology. pnas.org

Table 2: Comparison of Biotechnological Platforms for this compound Production

Production PlatformAdvantagesDisadvantages
Native Plant CultivationEstablished agricultural practicesLow yield, subject to environmental factors, complex extraction
Plant Cell CultureControlled environment, potential for high yieldSlow growth, genetic instability, challenges in scaling up
Engineered YeastFast growth, scalable fermentation, genetic tractabilityComplex pathway reconstruction, potential for toxic intermediates

Analytical Advancements in this compound Detection and Quantification

Robust and sensitive analytical methods are essential for all aspects of this compound research, from pathway elucidation to quality control of production batches. researchgate.netbenthamdirect.com Modern analytical techniques provide the necessary specificity and accuracy to detect and quantify this compound, even in complex biological matrices. researcher.life

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a cornerstone for this compound analysis. nih.gov This technique offers excellent separation of this compound from other metabolites and highly sensitive detection, with the ability to confirm the compound's identity based on its mass-to-charge ratio and fragmentation pattern. nih.govresearchgate.net Ultra-high-performance liquid chromatography (UHPLC) further enhances the speed and resolution of this analysis. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of this compound and its biosynthetic intermediates. While generally less sensitive than MS, NMR provides detailed information about the chemical structure, which is crucial for confirming the identity of novel compounds discovered during metabolomic studies.

Table 3: Advanced Analytical Techniques for this compound Research

TechniquePrincipleApplication in this compound Research
UHPLC-MS/MSChromatographic separation followed by mass-based detection and fragmentationAccurate quantification in plant extracts and fermentation broths; confirmation of identity. mdpi.com
High-Resolution Mass Spectrometry (HRMS)Precise mass measurementDetermination of elemental composition; identification of unknown metabolites in the pathway. waters.com
NMR SpectroscopyNuclear spin resonance in a magnetic fieldUnambiguous structure elucidation of this compound and its precursors.
Capillary Electrophoresis (CE)Separation based on electrophoretic mobilityAnalysis of charged intermediates; high-resolution separation.

Emerging Interdisciplinary Approaches in Alkaloid Research

The complexity of alkaloid research increasingly demands the integration of knowledge and tools from diverse scientific disciplines. researchgate.netactascientific.com These interdisciplinary approaches are poised to overcome the remaining challenges in understanding and utilizing this compound. nih.gov

Computational biology and bioinformatics are playing a crucial role in making sense of the vast datasets generated by omics technologies. mdpi.com Virtual screening and molecular docking can predict the biological targets of this compound, guiding further pharmacological studies. nih.gov Computational tools can also aid in the discovery of novel enzymes and the design of engineered metabolic pathways. biorxiv.org

Synthetic biology, which combines principles from biology and engineering, is enabling the design and construction of novel biological systems for this compound production. researchgate.net This includes the development of genetic circuits to control gene expression, the engineering of enzymes for improved activity, and the creation of microbial consortia for complex multi-step syntheses.

The convergence of these fields is creating a powerful synergy, accelerating the journey from the discovery of this compound in its natural source to its potential application as a valuable compound. tandfonline.com This integrated approach ensures a more holistic and efficient research pipeline for this promising alkaloid.

Table 4: Interdisciplinary Approaches in this compound Research

Interdisciplinary FieldKey MethodologiesContribution to this compound Research
BioinformaticsGenome assembly, gene annotation, co-expression analysisIdentification of biosynthetic genes and regulatory networks.
Computational ChemistryMolecular docking, virtual screening, quantum mechanicsPrediction of biological activity and enzyme mechanisms. mdpi.com
Synthetic BiologyGenetic circuit design, enzyme engineering, metabolic modelingOptimization of microbial production platforms; creation of novel derivatives.
Chemical EcologyMetabolite profiling, bioassaysUnderstanding the natural role of this compound in its ecosystem.

Q & A

Q. What are the best practices for synthesizing this compound derivatives with minimal environmental impact?

  • Methodological Answer : Adopt green chemistry principles (e.g., solvent-free reactions, biocatalysis). Quantify environmental metrics (E-factor, PMI) and compare with traditional methods. Report savings in waste generation and energy consumption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.